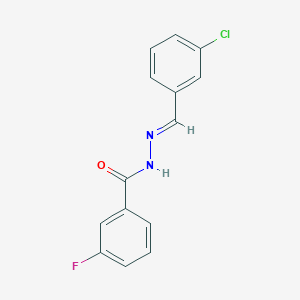![molecular formula C17H15ClN2O B3841392 N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3841392.png)
N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide
Übersicht
Beschreibung
N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, commonly known as CPPH, is a chemical compound with potential applications in scientific research. CPPH is a hydrazone derivative of 2-phenylacetohydrazide and 2-chlorocinnamaldehyde, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CPPH is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in oxidative stress and inflammation. CPPH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPPH has been shown to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and reduce oxidative stress. CPPH has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPPH is its potential as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders. However, one limitation of CPPH is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on CPPH could focus on exploring its potential as a drug candidate for the treatment of various diseases, as well as investigating its mechanism of action in more detail. Other possible directions for future research include developing new methods for synthesizing CPPH with higher yields, and exploring the use of CPPH in combination with other compounds for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
CPPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPPH has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-16-11-5-4-9-15(16)10-6-12-19-20-17(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,21)/b10-6+,19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQRSBYHBMRSJ-ATFGCDJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



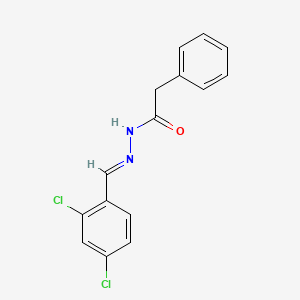

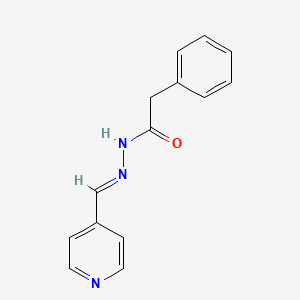
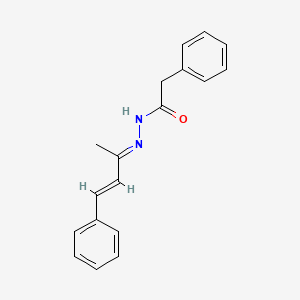
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)

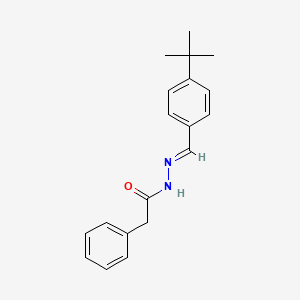

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3841363.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841368.png)



